6-Bromo-2-methyloxazolo[4,5-b]pyridine
Overview
Description
6-Bromo-2-methyloxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C7H5BrN2O . It is stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2O/c1-4-10-7-6 (11-4)2-5 (8)3-9-7/h2-3H,1H3 . The molecular weight of the compound is 213.03 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a dry environment, preferably in a freezer under -20°C .Scientific Research Applications
Synthesis of Novel Derivatives
6-Bromo-2-methyloxazolo[4,5-b]pyridine serves as a precursor in the synthesis of various novel heterocyclic compounds. For example, it has been used in the preparation of thiazolo[3,2-a]pyrimidine derivatives via electrophilic substitution, demonstrating its versatility in constructing complex molecular architectures with potential biological activities (Studzińska et al., 2014). This compound's reactivity underlines its significance in the development of new chemical entities that could have applications in medicinal chemistry and drug discovery.
Anticancer Agent Synthesis
The compound has also played a critical role in the synthesis of anticancer agents. A notable example is its use in the large-scale manufacturing process of an anticancer agent, highlighting its importance in the pharmaceutical industry for the development of cancer therapeutics. The process involves forming a bromoquinazolinone and a copper-mediated Ullman-like coupling, showcasing the compound's utility in complex synthetic pathways (Malmgren et al., 2008).
Development of Cognitive Disorder Treatments
Moreover, this compound has been integral in discovering new treatments for cognitive disorders. It was used to identify CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, as a potential treatment for cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. This discovery underscores the compound's value in creating new pharmacotherapies targeting the central nervous system (O’Donnell et al., 2010).
Antimicrobial and Antioxidant Properties
Research has also explored the antimicrobial and antioxidant properties of derivatives synthesized from this compound. Studies on these derivatives have shown promising results in inhibiting bacterial growth and oxidative stress, suggesting potential applications in treating infections and managing oxidative damage in biological systems. The synthesis and biological evaluation of these compounds demonstrate the compound's applicability in addressing a range of health-related issues (Singh et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFQSNQAZSEQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680961 | |
Record name | 6-Bromo-2-methyl[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494747-09-0 | |
Record name | 6-Bromo-2-methyl[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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